molecular formula C19H20F3N7O7S3 B560062 (2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid CAS No. 1210945-69-9

(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

Cat. No. B560062
M. Wt: 611.586
InChI Key: ZYQBITUOSRZDTG-MERQFXBCSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

EG 00229 is an antagonist of neuropilin-1 (NRP-1). It inhibits the binding of VEGF-A to porcine aortic endothelial cells expressing NRP-1, but not VEGFR2, with an IC50 value of 8 µM. EG 00229 (100 µM) reduces VEGF-A-induced migration of human umbilical vein endothelial cells (HUVECs) and enhances the cytotoxicity of paclitaxel or 5-fluorouracil in A549 lung cancer cells. It also reduces severe acute respiratory syndrome coronavirus 2 (SARS-CoV-2) infectivity in Caco-2 cells when used at a concentration of 100 µM.
EG00229(cas 1210945-69-9) is the first small molecule inhibitors of the neuropilin-1 and VEGF-A interaction with an IC50 of inhibition of 8 uM(125I-VEGF binding to PAE/NRP1 cells). EG00229 reduced VEGF-A-induced VEGFR2 tyrosine phosphorylation in HUVECs in a dose-dependent fashion, with a maximum inhibition of 34% at 100 μM. EG00229 also significantly reduced VEGF-A induced migration of HUVECs. caused a partial inhibition of VEGF receptor activity and biological function, consistent with the current model for the role of NRP1 in VEGF function, in which NRP1 is required for optimal signaling and certain biological functions downstream of VEGFR2, particularly migration.

Scientific Research Applications

Inhibitors of Nitric Oxide Synthase

S-2-Amino-5-azolylpentanoic acids, related to the compound , have been studied as inhibitors of nitric oxide synthases (NOS). These compounds show potential in inhibiting various isoforms of NOS, with specific focus on the inhibition of rat iNOS, rat nNOS, and human-derived cNOS. The structure-activity relationships of these compounds provide insights into their binding to the natural substrate's binding site (Ulhaq et al., 1998).

Corrosion Inhibition

Benzothiazole derivatives, closely related to the specified compound, have been synthesized and studied for their corrosion inhibiting effects against steel in acidic solutions. These compounds demonstrated superior stability and higher inhibition efficiencies, offering insights into physical and chemical adsorption mechanisms on surfaces (Hu et al., 2016).

Antimicrobial and Antifungal Properties

Research has also explored the use of similar benzothiazole derivatives for antimicrobial and antifungal applications. Some compounds displayed activities comparable to commercial fungicides, highlighting their potential in agricultural and medical fields (Siddiqui et al., 2003).

Synthesis of Complex Compounds

The compound and its derivatives are pivotal in synthesizing more complex chemical structures, which are then applied in various fields, including drug development and material science. These syntheses often involve intricate reactions and provide valuable insights into chemical processes and interactions (Gao et al., 2008).

Solar Cell Applications

Fluorinated-benzothiadiazole, structurally related to the specified compound, has been utilized in the development of organic dyes for dye-sensitized solar cells. The introduction of fluorine atoms into the benzothiadiazole unit improved the solar cell's performance, indicating the compound's potential in renewable energy technologies (Cho et al., 2014).

properties

IUPAC Name

(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H19N7O5S3.C2HF3O2/c18-17(19)20-7-2-4-11(16(26)27)21-15(25)14-10(6-8-30-14)24-32(28,29)12-5-1-3-9-13(12)23-31-22-9;3-2(4,5)1(6)7/h1,3,5-6,8,11,24H,2,4,7H2,(H,21,25)(H,26,27)(H4,18,19,20);(H,6,7)/t11-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYQBITUOSRZDTG-MERQFXBCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)NC(CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=NSN=C2C(=C1)S(=O)(=O)NC3=C(SC=C3)C(=O)N[C@@H](CCCN=C(N)N)C(=O)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20F3N7O7S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

611.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Reactant of Route 2
(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Reactant of Route 3
(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Reactant of Route 4
(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Reactant of Route 5
(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid
Reactant of Route 6
(2S)-2-[[3-(2,1,3-benzothiadiazol-4-ylsulfonylamino)thiophene-2-carbonyl]amino]-5-(diaminomethylideneamino)pentanoic acid;2,2,2-trifluoroacetic acid

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